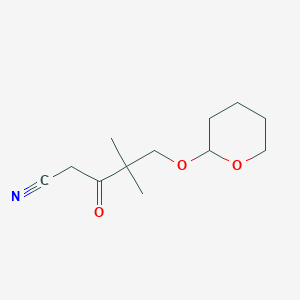![molecular formula C13H17N3O2 B8556668 tert-butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8556668.png)
tert-butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Overview
Description
tert-Butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate: is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to form the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
tert-Butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
tert-Butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Biological Studies: The compound is used to study the structure-activity relationships (SAR) of pyrrolopyrazine derivatives and their biological effects.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The exact mechanism of action of tert-butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial and inflammatory processes. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
tert-Butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate can be compared with other pyrrolopyrazine derivatives:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and is used as a precursor to biologically active natural products.
Pyrrolo[1,2-a]pyrazines with various enones: These derivatives exhibit different biological activities, such as antibacterial, antifungal, and antiviral properties.
The uniqueness of this compound lies in its specific structure, which combines a cyano group and a tert-butyl ester, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-7-6-15-5-4-10(8-14)11(15)9-16/h4-5H,6-7,9H2,1-3H3 |
InChI Key |
DXMHCXOHLHOEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC(=C2C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Chloroethyl)imidazo[1,5-a]pyrazine](/img/structure/B8556585.png)
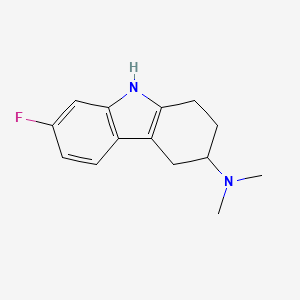
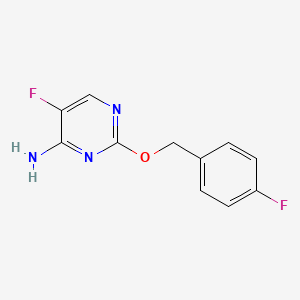
![(4-Methylphenyl)[4-(trimethylsilyl)phenyl]methanone](/img/structure/B8556611.png)
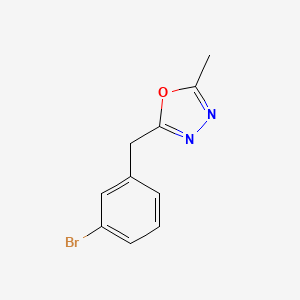
![4-[(3-Chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8556617.png)
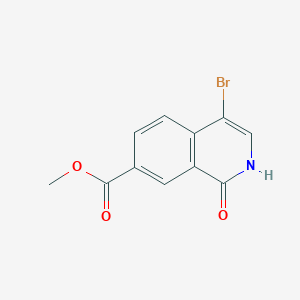
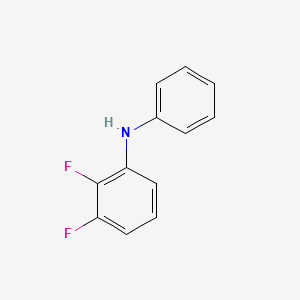
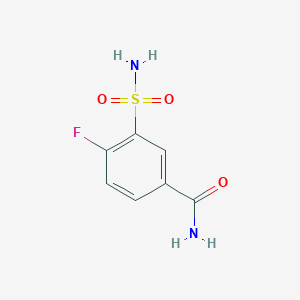
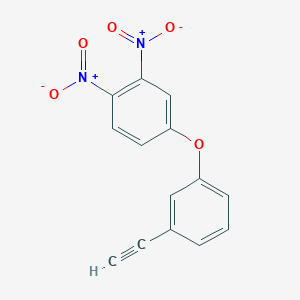
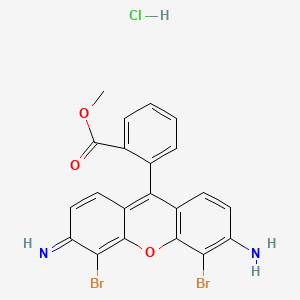

![4-[4-(3-Bromophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8556682.png)
